1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene
Overview
Description
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene (BCDFMFB) is an organic compound belonging to the class of aromatic compounds known as halogenated benzenes. It is a colorless, volatile liquid with a boiling point of 139°C and a molecular weight of 273.87 g/mol. BCDFMFB is used in a variety of applications, including as a pharmaceutical intermediate, a solvent, and as a reagent in organic synthesis.
Mechanism of Action
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is an aromatic compound and as such, it is believed to interact with biological molecules via a variety of mechanisms. The compound has been shown to interact with proteins, lipids, and nucleic acids via hydrogen-bonding, van der Waals forces, and other non-covalent interactions. The compound has also been shown to interact with metal ions, such as zinc and copper, via coordination bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of a variety of enzymes, including cytochrome P450, cyclooxygenase-2, and aldehyde dehydrogenase. The compound has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is a useful reagent for organic synthesis due to its low cost and availability. The compound is also relatively stable and can be stored for long periods of time. However, the compound is volatile and must be handled with care in the laboratory.
Future Directions
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene has a variety of potential applications in the pharmaceutical and chemical industries. Further research is needed to explore its potential as a reagent in organic synthesis, as well as its potential therapeutic applications. Additionally, research is needed to explore the compound’s potential interactions with other molecules, such as proteins and nucleic acids. Finally, research is needed to explore the compound’s potential as a fluorescent probe and its potential use in analytical chemistry.
Scientific Research Applications
1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene is used in scientific research as a reagent in organic synthesis. This compound has been used in the synthesis of a variety of compounds, including new drugs, fluorescent probes, and other organic molecules. This compound has also been used in the synthesis of a variety of heterocyclic compounds, including 1-aryl-2-thioxo-3-thiazolines and 1,2,3-triazoles.
properties
IUPAC Name |
1-bromo-4-chloro-5-(difluoromethoxy)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-6(13-7(11)12)4(9)2-5(3)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGIVBODSVBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.